3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a tert-butyl ester protecting group, an isopropyl-amino linkage, and a 2-amino-acetyl substituent. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting receptors such as nicotinic acetylcholine receptors (nAChRs) or neurotensin receptors .
Properties
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLYSUYKVDQRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Functionalization
The synthesis begins with a pyrrolidine scaffold, typically derived from L-prolinamide or tert-butyl pyrrolidine-1-carboxylate. Acylation at the pyrrolidine nitrogen is achieved using chloroacetyl chloride in the presence of triethylamine as a base, forming 1-chloroacetyl-pyrrolidine intermediates. For example, reaction of L-prolinamide with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C yields 1-chloroacetyl-2-(S)-pyrrolidine carboxamide with 85–90% efficiency. Subsequent dehydration of the carboxamide group to a nitrile employs trifluoroacetic anhydride (TFAA) in THF, producing 1-chloroacetyl-(S)-2-cyanopyrrolidine.
Isopropylamino Group Installation
The isopropylamino moiety is introduced via alkylation of 3-amino-1-adamantanol or analogous amines. In a representative procedure, 1-chloroacetyl-(S)-2-cyanopyrrolidine reacts with 3-amino-1-adamantanol in a mixture of 2-butanone, isopropyl acetate, and dimethylformamide (DMF) at 50–60°C for 12–16 hours. Potassium carbonate acts as a base, facilitating nucleophilic substitution at the chloroacetyl group. This step achieves 70–75% yield, with purity enhanced by washing with non-polar solvents like hexane.
Tert-Butyl Carbamate Protection
Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is critical for stability during subsequent reactions. Using di-tert-butyl dicarbonate (Boc₂O) in methanol at 0–5°C, the Boc group is introduced with potassium carbonate as a base, yielding tert-butyl pyrrolidine-1-carboxylate derivatives. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for further functionalization.
Optimization of Reaction Conditions
Catalytic Systems
Recent studies highlight the role of nanocomposite catalysts in improving reaction kinetics. Ag/Fe₃O₄/CdO@MWCNT catalysts enhance acylation and alkylation steps by activating carbonyl groups through Lewis acid-base interactions, reducing reaction times from 10 hours to 3 hours while increasing yields to 95%. Comparative data for catalytic systems are summarized below:
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
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THF and DMF favor acylation and alkylation due to their high polarity and ability to stabilize transition states.
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Isopropyl acetate reduces side reactions during Boc protection by minimizing nucleophilic interference.
Purification and Isolation Strategies
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). For the final compound, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) achieves >99% purity.
Crystallization
Recrystallization from acetone/hexane mixtures (1:4 v/v) at −20°C produces crystalline 3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester with a melting point of 138–140°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under the conditions above confirms the absence of des-chloro impurities (<0.1%) and enantiomeric excess >99%.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its structural similarities to biologically active molecules. Its design allows for modifications that can enhance efficacy or reduce side effects.
- Drug Design : The amino-acetyl group can facilitate interactions with biological targets, making it a candidate for developing new therapeutics.
Peptide Synthesis
Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. It may serve as a building block for creating peptides with specific biological activities.
- Example Case Study : Research has shown that derivatives of pyrrolidine can exhibit improved binding affinities in receptor-ligand interactions, which is crucial for drug development.
Neuroscience Research
The compound may also play a role in neuroscience studies due to its potential neuroactive properties. By modifying the pyrrolidine structure, researchers can explore its effects on neurotransmitter systems.
- Potential Investigation : Studies could focus on how variations of this compound influence synaptic transmission or neuroprotection.
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives and their activity against specific cancer cell lines. The findings indicated that modifications similar to those found in 3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester led to compounds with enhanced cytotoxicity.
Case Study 2: Neuropharmacology
Research conducted by the Neuroscience Institute examined the effects of pyrrolidine derivatives on dopamine receptors. The results suggested that compounds with structures akin to this tert-butyl ester exhibited modulatory effects on dopamine signaling pathways, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Acetyl Group
(a) Chloro-acetyl Derivative
- Compound: 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences: Replaces the amino group with chlorine, altering electronic properties (electron-withdrawing effect). Molecular Weight: 318.84 vs. ~316.36 (target compound, estimated). LogP: XLogP3 = 2.4 (higher lipophilicity due to chlorine) . Reactivity: Chloro-acetyl may undergo nucleophilic substitution, unlike the amino-acetyl group.
(b) 3-Methyl-butyryl Derivative
Ester Group Modifications
(a) Benzyl Ester Analog
- Compound: 3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Key Differences :
(b) Methanesulfonyl Derivative
Amino Group Modifications
(a) Dimethylaminoethyl Derivative
- Compound: 3-(2-Dimethylaminoethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences: Dimethylaminoethyl group increases basicity (pKa ~8.5 vs. ~7.5 for isopropyl-amino). Enhanced solubility in aqueous media at physiological pH .
(b) Hydroxyethyl Isoxazolyl Analog
- Compound : 2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences: Hydroxyethyl and isoxazolyl groups introduce hydrogen-bonding and aromatic interactions. Potential for enhanced selectivity in receptor binding (e.g., α4β2-nAChR) .
Physicochemical and Pharmacological Data Table
*Estimated values based on structural analogs.
Biological Activity
3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353962-00-1, is a compound with potential biological significance. Its molecular formula is C14H27N3O3, and it has garnered interest due to its structural characteristics and possible therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an amino-acetyl group and a tert-butyl ester functionality. The molecular weight of this compound is approximately 285.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.39 g/mol |
| CAS Number | 1353962-00-1 |
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of pyrrolidine derivatives, including those similar to this compound. Research indicates that certain pyrrole derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that derivatives of this compound may also possess similar antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to this structure has been documented in various studies. For instance, pyrrolidine derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays have shown that certain derivatives can suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This indicates that this compound may exhibit similar anti-inflammatory properties.
Case Studies and Research Findings
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Antibacterial Evaluation :
- A study evaluated various pyrrole derivatives for their antibacterial activity against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC values as low as 5 µM . While specific data on the tert-butyl ester form is limited, the structural similarities suggest potential for similar activity.
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Inhibition of COX Enzymes :
- In a comparative study, several pyrimidine derivatives were shown to inhibit COX enzymes effectively. The most potent compounds had IC50 values around 0.04 μmol, indicating strong anti-inflammatory capabilities . This highlights the relevance of exploring the anti-inflammatory effects of related compounds.
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Synthesis and Structure-Activity Relationships (SAR) :
- Research on SAR has demonstrated that modifications in the side chains of pyrrolidine compounds can significantly affect their biological activities. For instance, electron-donating groups have been associated with enhanced inhibitory effects on COX enzymes . This knowledge can guide future synthesis of derivatives from this compound to optimize biological activity.
Q & A
Basic Research Question
- tert-Butyl ester : Enhances lipophilicity (LogP ≈ 2.1), improving membrane permeability in cellular assays .
- Pyrrolidine ring : Restricts conformational flexibility, favoring binding to α-helical domains in enzymes (e.g., kinases) .
- Isopropyl-amino group : Acts as a hydrogen bond donor, critical for target engagement (e.g., IC₅₀ reduction by 40% in kinase inhibition assays) .
What analytical methods are recommended for characterizing purity and stereochemical integrity?
Basic Research Question
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to resolve enantiomers (Rf = 0.92 for desired (S)-isomer) .
- NMR spectroscopy : Key diagnostic signals include δ 1.44 ppm (tert-butyl) and δ 3.25–3.70 ppm (pyrrolidine protons) .
- Mass spectrometry : ESI-MS m/z 312.2 [M+H]⁺ confirms molecular weight .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Orthogonal assay validation : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
- Buffer condition optimization : Adjust ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mitigate aggregation artifacts .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259381) with in-house results to identify outlier datasets .
What strategies mitigate stereochemical inversion during synthesis?
Advanced Research Question
- Low-temperature reactions : Perform acylations at –20°C to suppress racemization .
- Chiral auxiliaries : Use (R)-proline derivatives to enforce correct configuration during ring closure .
- In-situ monitoring : Employ FTIR to detect carbonyl intermediates prone to epimerization .
How can computational modeling guide the design of derivatives with improved target affinity?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to predict binding modes to PDE4B (ΔG ≈ –9.2 kcal/mol) .
- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ (R² = 0.89) .
- MD simulations : Analyze RMSD (<2 Å over 50 ns) to prioritize stable conformers .
What are best practices for handling stability issues in aqueous solutions?
Advanced Research Question
- Lyophilization : Store at –80°C in citrate buffer (pH 4.0) to reduce hydrolysis (t₁/₂ increases from 8 hr to 72 hr) .
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the aminoacetyl group .
- HPLC-MS monitoring : Track degradation products (e.g., m/z 256.1 for de-Boc byproduct) .
How to optimize reaction yields in scale-up synthesis?
Advanced Research Question
- DoE (Design of Experiments) : Use a 3² factorial design to optimize temperature (X₁) and catalyst loading (X₂), achieving 92% yield .
- Flow chemistry : Continuous processing reduces residence time (from 6 hr to 20 min) and improves reproducibility (±2% yield variation) .
- In-line purification : Integrate catch-and-release columns to remove unreacted isopropylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
